N-(Hexacosanoyloxy)succinimide

Bioconjugation Protein Lipidation Drug Delivery

This C26 NHS ester (MW 493.76, LogP 8.91) provides superior membrane anchoring versus shorter-chain (C16/C18) analogs. High-purity (≥95%) ensures reliable bioconjugation for protein lipidation studies, VLCFA mimicry, and hydrophobic surface functionalization. Choose this specific C26 chain length for accurate replication of membrane microdomain and raft association experiments. Confirm stock availability and request a quote for bulk or custom synthesis needs.

Molecular Formula C30H55NO4
Molecular Weight 493.8 g/mol
CAS No. 22102-68-7
Cat. No. B028562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hexacosanoyloxy)succinimide
CAS22102-68-7
SynonymsHexacosanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  _x000B_1-[(1-Oxohexacosyl)oxy]-2,5-pyrrolidinedione
Molecular FormulaC30H55NO4
Molecular Weight493.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3
InChIKeyZTTCVLLRTUELJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7): High-Purity Reagent for Long-Chain Fatty Acid Conjugation and Biochemical Research


N-(Hexacosanoyloxy)succinimide (CAS 22102-68-7) is a 26-carbon long-chain fatty acid N-hydroxysuccinimide (NHS) ester, also known as hexacosanoic acid 2,5-dioxo-1-pyrrolidinyl ester. With a molecular formula of C30H55NO4 and a molecular weight of 493.76 g/mol, it belongs to the class of activated esters designed for covalent conjugation to primary amines, a critical reaction in biochemical and bioconjugation workflows [1]. Its commercial availability is primarily in high-purity grades (95% or greater), making it suitable for demanding applications in proteomics and lipid research .

The Non-Substitutable Properties of N-(Hexacosanoyloxy)succinimide: Why Chain Length and Purity Dictate Experimental Outcomes


In the context of protein acylation, substituting N-(Hexacosanoyloxy)succinimide with a shorter-chain NHS ester, such as N-succinimidyl palmitate (C16), is not chemically equivalent. The C26 chain length dictates a significantly increased hydrophobicity (LogP of 8.91 ), which directly influences the biophysical behavior of the resulting conjugate, including its membrane affinity and overall structure [1][2]. This stark difference in lipophilicity means that using a generic C16 or C18 analog would yield a conjugate with a drastically different hydrophobicity profile, potentially failing to replicate critical in vitro or in vivo observations related to membrane anchoring or protein-protein interactions. Furthermore, commercial sources for this specialized C26 reagent are limited, and product specifications such as the melting point and storage conditions vary , underscoring the need for careful vendor selection based on validated physicochemical properties.

Quantitative Evidence Guide for Selecting N-(Hexacosanoyloxy)succinimide Over Shorter-Chain NHS Esters


Hydrophobicity (LogP) Comparison Between C26 and C16 NHS Esters

N-(Hexacosanoyloxy)succinimide exhibits a calculated LogP value of 8.91 , which is significantly higher than that of the widely used C16 analog, N-succinimidyl palmitate (calculated LogP ~7.04). This 1.87 unit increase in LogP corresponds to an approximate 74-fold increase in its partition coefficient between octanol and water, indicating a dramatically higher affinity for lipid membranes [1].

Bioconjugation Protein Lipidation Drug Delivery

Physical State and Melting Point Comparison for Differential Storage and Handling

Vendor data indicates a melting point of 85.5-86.5 °C for N-(Hexacosanoyloxy)succinimide or 100-102 °C [1], compared to 81 °C for the C16 analog N-succinimidyl palmitate [2]. This higher melting point is consistent with the longer, more hydrophobic C26 alkyl chain.

Reagent Stability Lab Workflow Chemical Synthesis

Differential Solubility Profile in Common Organic Solvents

N-(Hexacosanoyloxy)succinimide is soluble in dichloromethane, ethyl acetate, and methanol [1], a profile shared with N-succinimidyl palmitate [2]. However, due to its longer aliphatic chain, the C26 derivative demonstrates markedly lower solubility in polar solvents and is described as only slightly soluble in chloroform , whereas the C16 analog is soluble in chloroform [2].

Sample Preparation Conjugation Chemistry Analytical Chemistry

Molecular Weight and Rotatable Bond Count as Indicators of Conformational Flexibility

N-(Hexacosanoyloxy)succinimide has a molecular weight of 493.76 g/mol and contains 26 rotatable bonds [1][2]. This is significantly higher than N-succinimidyl palmitate, which has a molecular weight of 353.5 g/mol and 17 rotatable bonds [3].

Structure-Activity Relationship Molecular Modeling Chemical Properties

Purity Specification Benchmarking for Sensitive Assays

Commercial availability of N-(Hexacosanoyloxy)succinimide is typically at a minimum purity of 95% [1], with some vendors specifying higher purities . In contrast, a widely used comparator, N-succinimidyl palmitate, is readily available from multiple suppliers at a ≥98% purity specification .

Quality Control Reagent Purity Analytical Chemistry

Key Application Scenarios for N-(Hexacosanoyloxy)succinimide Based on Its Differentiated Properties


Investigating the Role of Very-Long-Chain Fatty Acylation on Protein-Membrane Interactions

Researchers studying protein lipidation can use N-(Hexacosanoyloxy)succinimide to covalently attach a C26 fatty acid to a target protein of interest. This is particularly valuable for creating model proteins to study how very-long-chain fatty acid (VLCFA) modification influences membrane microdomain localization, raft association, or lateral diffusion dynamics [1]. The significantly higher LogP and longer chain length make this a superior tool for mimicking natural VLCFA modifications compared to shorter-chain analogs.

Synthesis of Hydrophobic Probes and Ligands for Lipid Binding Assays

This reagent is ideally suited for the synthesis of hydrophobic probes or the lipidation of peptides and small molecules. The C26 chain provides a strong hydrophobic anchor for immobilization on hydrophobic surfaces or for insertion into lipid bilayers. This enables the creation of novel sensors or the study of ligand-receptor interactions in a membrane-mimetic environment . The defined solubility profile in dichloromethane and ethyl acetate [2] facilitates its use in standard organic synthesis and purification workflows for creating these complex constructs.

Developing Very-Long-Chain Ceramide Analogs for Sphingolipid Research

N-(Hexacosanoyloxy)succinimide can serve as a key building block for the semi-synthesis of unnatural ceramides or other sphingolipids containing a C26 fatty acid [3]. Given the involvement of VLCFAs in skin barrier function and certain neurological disorders, these analogs are valuable tools for investigating sphingolipid metabolism and function [4]. The commercial availability of the activated ester bypasses the need for in-house activation of the poorly soluble free acid (hexacosanoic acid), saving significant synthesis time.

Creating Defined Hydrophobic Coatings on Amine-Functionalized Surfaces

In materials science, this NHS ester can be used to functionalize amine-terminated surfaces (e.g., self-assembled monolayers or polymer brushes) with a highly hydrophobic, 26-carbon alkyl chain [5]. The quantitative difference in chain length and hydrophobicity compared to C16 or C18 modifiers allows for the creation of surfaces with a specific, well-defined water contact angle and level of protein adsorption, important for controlling cell adhesion or developing anti-fouling coatings.

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